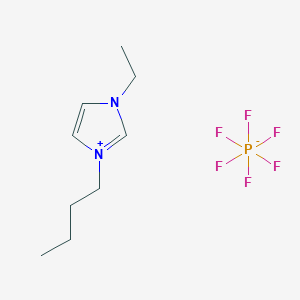

1-Butyl-3-ethylimidazolium hexafluorophosphate, 98%

Vue d'ensemble

Description

1-Butyl-3-ethylimidazolium hexafluorophosphate is a type of ionic liquid. Ionic liquids are salts in a liquid state at room temperature and are known for their excellent thermal stability, wide liquid range, low vapor pressure, and ability to solubilize various materials . They are often used in chemical synthesis, catalysis, and electrochemistry .

Physical And Chemical Properties Analysis

1-Butyl-3-ethylimidazolium hexafluorophosphate is a viscous, colorless, hydrophobic, and non-water-soluble ionic liquid with a melting point of -8 °C . It is known to very slowly decompose in the presence of water .Applications De Recherche Scientifique

Thermal Stability and Safety in Energetic Materials

[C4C2im][PF6] has been studied for its role in enhancing the thermal stability of nitrocellulose, a highly flammable compound used in military applications. The ionic liquid’s ability to absorb nitrogen dioxide, a decomposition product of nitrocellulose, helps in inhibiting spontaneous combustion, making it a safer humectant compared to traditional ones like ethanol .

Thermodynamic Properties in Various States

Research has been conducted on the thermodynamic properties of [C4C2im][PF6] in the ideal gas state over a wide temperature range. This includes studies on heat capacities and phase transitions, which are crucial for understanding the compound’s behavior in different states and potential applications in thermal management .

Solvent for Chromatography

[C4C2im][PF6] serves as an effective solvent in chromatographic techniques, including headspace gas chromatography and countercurrent chromatography. Its use in these methods aids in the separation and analysis of complex mixtures, which is vital in pharmaceuticals and chemical analysis .

Organic Synthesis and Catalysis

This ionic liquid is widely used in organic synthesis and biphasic organometallic catalysis. It provides a unique medium for reactions such as ring-closing metathesis and oxidation reactions, often resulting in higher yields and cleaner products due to its non-volatile and recyclable nature .

Safety and Hazards

Mécanisme D'action

Target of Action

1-Butyl-3-ethylimidazolium Hexafluorophosphate, also known as 1-Butyl-3-ethylimidazolium hexafluorophosphate, 98%, is primarily used as a solvent in various synthetic and catalytic transformations . Its primary targets are therefore the reactants in these transformations, where it facilitates their interaction and reaction.

Mode of Action

This compound belongs to a class of substances known as ionic liquids. Ionic liquids are salts in a liquid state, and they are powerful solvents and electrically conducting fluids The unique properties of ionic liquids, such as their negligible vapor pressure and wide electrochemical window, make them particularly effective in this role .

Biochemical Pathways

The exact biochemical pathways affected by 1-Butyl-3-ethylimidazolium Hexafluorophosphate can vary depending on the specific reactions it is used to facilitate. It is known to be involved in the denitration of the primary o−no 2 group, forming a c=o bond and releasing no 2 gas .

Pharmacokinetics

Its properties as an ionic liquid, including its hydrophobicity and low volatility, suggest that it would have low bioavailability .

Result of Action

The primary result of the action of 1-Butyl-3-ethylimidazolium Hexafluorophosphate is to facilitate chemical reactions. For example, it has been used as a medium for reactions such as ring-closing metathesis of diene and enyne substrates . It is also known to very slowly decompose in the presence of water .

Action Environment

The action, efficacy, and stability of 1-Butyl-3-ethylimidazolium Hexafluorophosphate can be influenced by various environmental factors. For instance, its effectiveness as a solvent can be affected by temperature and pressure . Additionally, its stability can be compromised in the presence of water, as it is known to slowly decompose when exposed to moisture .

Propriétés

IUPAC Name |

1-butyl-3-ethylimidazol-1-ium;hexafluorophosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N2.F6P/c1-3-5-6-11-8-7-10(4-2)9-11;1-7(2,3,4,5)6/h7-9H,3-6H2,1-2H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHDGTOOJVGSPRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1=CN(C=C1)CC.F[P-](F)(F)(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17F6N2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-butyl-3-ethylimidazolium Hexafluorophosphate | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Nitro-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole](/img/structure/B6330584.png)